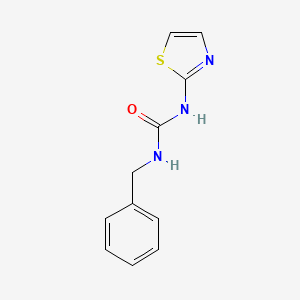

1-Benzyl-3-(1,3-thiazol-2-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c15-10(14-11-12-6-7-16-11)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRVUHGESWILCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Benzyl 3 1,3 Thiazol 2 Yl Urea

Reaction Mechanisms of Core Structure Modifications

Modifications to the core structure of 1-Benzyl-3-(1,3-thiazol-2-yl)urea can be achieved through reactions that involve multiple components of the molecule, leading to significant structural changes, such as the formation of new ring systems.

One potential avenue for core structure modification is through intramolecular cyclization reactions. For instance, under specific conditions, the urea (B33335) nitrogen and a suitable position on the benzyl (B1604629) or thiazole (B1198619) ring could react to form a new heterocyclic ring. While specific examples for this exact molecule are not extensively documented, analogous reactions in similar systems, such as the palladium-catalyzed cyclization of aryl-benzyl ureas to form dihydroquinazolinones, suggest the feasibility of such transformations nih.gov. The mechanism for such a reaction would likely involve the activation of a C-H bond on the aromatic ring, followed by nucleophilic attack by one of the urea nitrogens.

Furthermore, multicomponent reactions involving the urea and thiazole moieties could lead to the construction of more complex fused heterocyclic systems. The reactivity of the thiazole ring and the nucleophilic nature of the urea nitrogens provide opportunities for domino reactions where a sequence of intermolecular and intramolecular reactions occurs in a single pot.

Functional Group Interconversions on the Thiazole Moiety

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the ureido substituent at the 2-position. The electron density distribution in the thiazole ring makes it susceptible to both electrophilic and nucleophilic attack.

Electrophilic Substitution: The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack due to its relatively higher electron density pharmaguideline.comwikipedia.orgresearchgate.net. The ureido group at the C2 position, being an electron-donating group, further activates the ring towards electrophilic substitution, primarily at the C5 position. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can introduce a halogen atom at the C5 position.

Nitration: Reaction with nitric acid and sulfuric acid can lead to the introduction of a nitro group at the C5 position.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the C5 position pharmaguideline.com.

Mercuration: Thiazole can be mercurated in the presence of mercury acetate (B1210297), with a preference for the C5 position pharmaguideline.com.

Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and therefore susceptible to nucleophilic attack pharmaguideline.comresearchgate.netias.ac.in. However, since this position is already substituted with the ureido group, direct nucleophilic substitution is less common. Deprotonation at the C2 position with a strong base, such as an organolithium reagent, can generate a nucleophilic carbon that can react with various electrophiles pharmaguideline.com.

N-Alkylation: The nitrogen atom of the thiazole ring possesses a lone pair of electrons and can be alkylated with alkyl halides to form thiazolium cations pharmaguideline.com.

| Reaction Type | Position on Thiazole Ring | Typical Reagents | Product |

| Electrophilic Halogenation | C5 | Br₂, Cl₂ | 5-Halo-1-benzyl-3-(1,3-thiazol-2-yl)urea |

| Electrophilic Nitration | C5 | HNO₃, H₂SO₄ | 1-Benzyl-3-(5-nitro-1,3-thiazol-2-yl)urea |

| Nucleophilic Lithiation | C2 | n-BuLi | 1-Benzyl-3-(2-lithio-1,3-thiazol-2-yl)urea |

| N-Alkylation | N3 | CH₃I | 1-Benzyl-3-(3-methyl-1,3-thiazol-2-ylium)urea iodide |

Benzyl Group Modifications and Substituent Effects

The benzyl group offers several sites for chemical modification, both at the benzylic methylene bridge and on the phenyl ring.

Benzylic Position Reactivity: The methylene (CH₂) group adjacent to the phenyl ring is known as the benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzyl radical wikipedia.org. This enhanced reactivity allows for selective reactions at the benzylic position, such as:

Free Radical Halogenation: In the presence of a radical initiator, such as UV light or AIBN, the benzylic hydrogens can be substituted with halogens (e.g., bromine using N-bromosuccinimide).

Oxidation: Strong oxidizing agents can oxidize the benzylic methylene group to a carbonyl group.

Phenyl Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The nature and position of the incoming substituent will be directed by the existing ureido-thiazolyl-methyl group, which acts as a weakly activating, ortho-, para-directing group.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the electron density of the ring, making it more susceptible to electrophilic attack. They can also influence the basicity of the urea and thiazole nitrogens.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density of the phenyl ring, making it less reactive towards electrophiles. These groups can also affect the acidity of the urea N-H protons.

The electronic properties of substituents on the benzyl group can also impact the hydrogenolysis of the benzyl-nitrogen bond researchgate.net.

| Modification Type | Reagents | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 1-(1-Bromo-1-phenylmethyl)-3-(1,3-thiazol-2-yl)urea |

| Phenyl Ring Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)-3-(1,3-thiazol-2-yl)urea |

| Phenyl Ring Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylbenzyl)-3-(1,3-thiazol-2-yl)urea |

Urea Linkage Reactivity and Transformations

The urea linkage (-NH-CO-NH-) is a versatile functional group that can participate in a variety of chemical transformations.

N-Alkylation and N-Arylation: The N-H protons of the urea moiety are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or arylated. Palladium-catalyzed cross-coupling reactions are a common method for the N-arylation of ureas nih.gov.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield 2-aminothiazole, benzylamine, and carbon dioxide. This reaction is typically slow but can be accelerated by heating.

Cyclization Reactions: The urea functionality can be a key component in cyclization reactions to form new heterocyclic rings. For example, reaction with bifunctional reagents can lead to the formation of six-membered rings like dihydroquinazolinones nih.govnih.gov. Molten urea itself can act as both a solvent and a reagent in certain cyclization cascades rsc.org.

Reaction with Isocyanates: The N-H protons of the urea can react with isocyanates to form biuret-like structures.

| Transformation | Conditions/Reagents | Product Type |

| N-Alkylation | Base, Alkyl halide | N,N'- or N,N,N'-substituted urea |

| Hydrolysis | Acid or Base, Heat | 2-Aminothiazole, Benzylamine, CO₂ |

| Cyclization | Bifunctional electrophile | Fused heterocyclic system |

Formation of Coordination Complexes with Metal Ions

The presence of multiple heteroatoms with lone pairs of electrons (N, S, O) makes this compound an excellent candidate as a ligand for the formation of coordination complexes with a variety of metal ions. Thiazole and thiourea derivatives are well-known for their ability to coordinate with transition metals researchgate.netrsc.org.

The primary coordination sites in this compound are likely to be:

The nitrogen atom of the thiazole ring (N3).

The sulfur atom of the thiazole ring.

The carbonyl oxygen of the urea group.

The molecule can act as a monodentate, bidentate, or even a bridging ligand, depending on the metal ion, the reaction conditions, and the stoichiometry. For example, it could form a chelate ring by coordinating to a metal center through the thiazole nitrogen and the carbonyl oxygen. The specific coordination mode would influence the geometry and stability of the resulting metal complex.

The formation of such complexes can be detected and characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction.

| Potential Donor Atoms | Possible Coordination Modes | Potential Metal Ions |

| Thiazole N, Thiazole S, Urea O | Monodentate, Bidentate (N,O-chelation), Bridging | Cu(II), Ni(II), Pd(II), Pt(II), Fe(III), etc. researchgate.net |

Structure Activity Relationship Sar Studies of 1 Benzyl 3 1,3 Thiazol 2 Yl Urea Analogs

Impact of Substituents on Thiazole (B1198619) Ring Activity

The thiazole ring is a critical component of the 1-benzyl-3-(1,3-thiazol-2-yl)urea scaffold, and its substitution pattern significantly modulates the biological activity of the resulting analogs. Studies have systematically introduced various substituents at different positions of the thiazole moiety to elucidate their impact on anticancer and other biological activities.

In a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, the nature of the substituent on the benzyl (B1604629) group at the 5-position of the thiazole ring was found to be a key determinant of anticancer activity. The research revealed that compounds with specific substituents on the benzyl ring attached to the thiazole moiety exhibited notable inhibitory effects against a panel of 60 human tumor cell lines. For instance, certain substitutions led to high activity, with mean growth percent (GP) values between 29.05% and 35.02%, while others resulted in moderate activity (GP = 60.31–67.36%). scribd.com One of the most potent compounds in this series demonstrated a high inhibition activity (GI50 < 10 µM) against 54 of the 58 cell lines tested, with an average GI50 value of 4.22 µM. The colon cancer subpanel showed the highest sensitivity to this compound, with a mean GI50 value of 2.53 µM, and the most sensitive cell line was T-47D (Breast Cancer), with a GI50 of 0.088 µM. scribd.com

While direct SAR data on the this compound parent compound with varied thiazole substituents is limited in publicly available research, studies on analogous structures provide valuable insights. For example, in a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, which share a similar urea-heterocycle linkage, substitutions on the phenyl ring attached to the urea (B33335) nitrogen had a profound effect on cytotoxicity against various cancer cell lines. Specifically, derivatives with 2-fluoro, 4-chloro, and 2,6-difluoro substitutions on the phenyl ring displayed potent activities against HeLa cancer cells, with IC50 values of 0.37 µM, 0.73 µM, and 0.95 µM, respectively. These values were significantly lower than that of the reference drug sorafenib (B1663141) (IC50 = 7.91 µM). elsevierpure.com This suggests that electron-withdrawing groups on the aryl moiety of the urea can enhance anticancer efficacy.

The following table summarizes the anticancer activity of some N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives, highlighting the influence of the substituent 'R' on their biological activity.

| Compound ID | R-Group on Benzyl at Thiazole-C5 | Mean Growth Percent (GP) (%) | Activity Level |

| 7a | H | 60.31 - 67.36 | Moderate |

| 7b | 3-CH₃ | 60.31 - 67.36 | Moderate |

| 7c | 4-CH₃ | 60.31 - 67.36 | Moderate |

| 7d | 4-C₂H₅ | 29.05 - 35.02 | High |

| 7e | 4-OCH₃ | 29.05 - 35.02 | High |

| 7f | 4-F | 60.31 - 67.36 | Moderate |

| 7g | 4-Cl | 29.05 - 35.02 | High |

Data sourced from a study on N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides. scribd.com

Influence of Benzyl Substitutions on Biological Efficacy (Pre-clinical)

The benzyl group attached to the N1-position of the urea linker is another key area for structural modification to enhance the biological efficacy of this compound analogs. Preclinical studies have shown that substitutions on this benzyl ring can significantly impact the compound's potency and selectivity against various targets.

In the development of antitrypanosomal agents, modifications to the benzyl moiety of related scaffolds have been explored. While a direct study on this compound for this indication is not available, research on 2-(2-benzamido)ethyl-4-phenylthiazole derivatives provides relevant SAR insights. In this series, modifications to the aromatic ring attached to the carbonyl group (analogous to the benzyl group in the target compound) led to significant changes in activity against Trypanosoma brucei. Forty-four derivatives were found to be more potent than the initial hit compound, with eight exhibiting IC50 values below 100 nM. The most potent and selective analog was a urea derivative, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, with an impressive IC50 of 9 nM and a selectivity index greater than 18,000. nih.gov This highlights the potential for improving efficacy through strategic substitutions on the benzyl-like portion of the molecule.

Similarly, in the context of anticancer agents, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated. This study revealed that the introduction of specific substituents on the benzyl ring was crucial for antiproliferative activity. nih.gov Seven compounds featuring a 1-methylpiperidin-4-yl group exhibited excellent activity against four different cancer cell lines (A549, MCF7, HCT116, and PC3) while showing minimal activity against a normal human liver cell line (HL7702). nih.gov Notably, two of these compounds showed outstanding activity against MCF7 and PC3 cell lines, with IC50 values below 3 µM. nih.gov

The following table presents data on the antiproliferative activities of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, illustrating the impact of benzyl-like modifications.

| Compound ID | R1-Group on N-aryl | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF7 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. PC3 |

| 9a | 4-F | 4.56 ± 0.34 | 2.87 ± 0.12 | 3.14 ± 0.21 | 4.65 ± 0.28 |

| 9b | 2,4-diF | 3.78 ± 0.22 | 2.11 ± 0.09 | 2.89 ± 0.18 | 3.88 ± 0.15 |

| 9d | 4-Cl | 4.12 ± 0.28 | 2.54 ± 0.15 | 3.01 ± 0.19 | 4.12 ± 0.21 |

Data adapted from a study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. nih.gov

Conformational Analysis of the Urea Linker and its Role in SAR

The conformation of the urea linker is influenced by the nature of the substituents on both the thiazole and benzyl rings. In a study of N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea, it was observed that the bulky 1,3-benzothiazol-2-yl group at one nitrogen of the urea bridge influenced the activity, which was enhanced by reducing steric hindrance in the order of ortho > meta > para substitution on the phenyl ring. nih.gov This suggests that the relative orientation of the two aryl rings, dictated by the urea linker, is critical for biological activity.

The planarity and rigidity of the urea linker can also be affected by intramolecular hydrogen bonding. While specific conformational studies on this compound are scarce, related structures often exhibit a planar conformation of the urea group, which is stabilized by intramolecular hydrogen bonds. This planarity can be crucial for fitting into the binding pocket of a target protein. The flexibility or rigidity of the linker can determine the accessibility of key pharmacophoric features to their corresponding binding sites.

Stereochemical Considerations in Derivatives

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with potentially different biological activities and pharmacokinetic profiles. While the parent compound is achiral, derivatization can easily introduce chirality, making stereochemical considerations an important aspect of SAR studies.

Although no specific studies on the stereoselective synthesis and biological evaluation of this compound enantiomers were found in the reviewed literature, the importance of stereochemistry is well-established in medicinal chemistry. For many biologically active compounds, one enantiomer is significantly more potent than the other (eutomer vs. distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For instance, if a chiral center were introduced in the benzyl portion of the molecule, the (R) and (S) enantiomers could adopt different conformations, leading to differential binding affinities for a target protein. Therefore, the synthesis and evaluation of individual enantiomers of chiral derivatives of this compound would be a critical step in optimizing its therapeutic potential and understanding its mode of action at a molecular level. Future research in this area is warranted to fully explore the SAR of this promising class of compounds.

Pre Clinical Biological Investigations of 1 Benzyl 3 1,3 Thiazol 2 Yl Urea

In Vitro Cellular Assays

In vitro studies are crucial for elucidating the mechanisms of action of a compound at the cellular and molecular level. The following subsections describe the enzymatic, receptor, and cellular pathway interactions observed for compounds structurally related to 1-Benzyl-3-(1,3-thiazol-2-yl)urea.

While direct enzymatic inhibition data for this compound is not extensively documented, studies on structurally similar thiazolylurea and benzothiazole derivatives suggest potential enzymatic targets. A notable area of investigation for this class of compounds is their effect on bacterial topoisomerases and protein kinases.

Derivatives of 1-ethyl-3-(thiazol-2-yl)urea have been synthesized and evaluated for their inhibitory activity against Escherichia coli DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govhelsinki.fi Specifically, certain benzo[1,2-d]thiazole derivatives within this class have demonstrated potent inhibition of E. coli DNA gyrase, with IC50 values in the low micromolar range. nih.gov Further research on novel benzothiazole ethyl urea-based compounds has shown that they can potently inhibit the ATPase function of both DNA gyrase and topoisomerase IV, with IC50 values below 0.1 μg/ml. nih.gov

In the realm of protein kinases, a related compound, N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea, has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β) activity. nih.gov GSK-3β is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a therapeutic strategy for several diseases, including neurodegenerative disorders and bipolar disorder. nih.govnih.govfrontiersin.org

Additionally, some benzyl-urea derivatives have been investigated for their potential to inhibit other enzyme classes. For instance, certain N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been identified as inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.govmdpi.com One such derivative, bearing a 2,4-difluorophenyl motif, was found to be a potent LOX inhibitor with an IC50 of 10 μM. mdpi.com

Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound

| Compound Class | Enzyme Target | Finding |

|---|---|---|

| 1-ethyl-3-(thiazol-2-yl)urea derivatives | E. coli DNA gyrase | Potent inhibition with low micromolar IC50 values. nih.gov |

| Benzothiazole ethyl urea (B33335) compounds | DNA gyrase and Topoisomerase IV (ATPase function) | Potent inhibition with IC50 values <0.1 μg/ml. nih.gov |

| N-(6-tetrazolyl-BT-2-yl)-N′-(p-methoxy-benzyl)urea | Glycogen Synthase Kinase-3β (GSK-3β) | In vitro activity reduced by 57% at 1.0 μM. nih.gov |

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While specific receptor binding data for this compound is limited, studies on related benzyl-urea compounds point towards potential interactions with transient receptor potential (TRP) channels.

A notable example is A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net The TRPV1 receptor is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin. nih.govnih.govmdpi.comfrontiersin.org A-425619 has been shown to block capsaicin-evoked increases in intracellular calcium in HEK293 cells expressing human TRPV1 receptors with an IC50 of 5 nM. researchgate.net It also potently blocks native TRPV1 channels in rat dorsal root ganglion neurons with an IC50 of 9 nM. researchgate.net Although structurally different from this compound due to the presence of an isoquinoline moiety instead of a thiazole (B1198619), this finding suggests that the benzyl-urea scaffold can be a key pharmacophore for interacting with the TRPV1 receptor.

The biological effects of a compound are often mediated through the modulation of specific cellular signaling pathways. Patent literature suggests that benzyl (B1604629) urea derivatives may act as agonists of the Transforming Growth Factor-β (TGF-β) signaling pathway. google.com The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor progression in later stages. nih.gov It is involved in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and migration. nih.gov The patent describes benzyl urea derivatives for the treatment of pathological conditions associated with a deficiency in TGF-β signaling, such as Alzheimer's disease. google.com While this patent does not explicitly mention this compound, it points to a potential mechanism of action for this class of compounds.

The cytotoxic and antiproliferative effects of compounds are frequently evaluated against a panel of cancer cell lines to identify potential anticancer activity. Several studies have reported the activity of compounds structurally related to this compound.

A series of N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)ureas demonstrated cytotoxic activity against a mouse melanoma cell line (B16-F10) and two human monocytic cell lines (U937 and THP-1). nih.gov One compound from this series, in particular, showed greater antiproliferative activity on U937 cells than the reference drug etoposide. nih.gov

In another study, a new pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited effective cytotoxic ability against Jurkat, HeLa, and MCF-7 cancer cell lines. researchgate.netnih.gov The most potent activity was observed in the Jurkat cell line, with an IC50 value of 4.64 ± 0.08 µM. researchgate.netnih.gov

Furthermore, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives bearing a 4-arylthiazole moiety have shown anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The most active compounds in this series displayed IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM against MCF-7 cells. mdpi.com

Additionally, N-aryl-N′-arylmethylurea derivatives have been synthesized and evaluated for their antiproliferative activities against A549, MCF7, HCT116, and PC3 cancer cell lines, with some compounds showing IC50 values under 5 μM. nih.gov The investigation of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs revealed significant anticancer activity against several cancer cell lines, including EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, and ACHN. mdpi.com

Table 2: Cell Line-Specific Activity of Structurally Related Compounds

| Compound Class | Cell Lines | Activity |

|---|---|---|

| N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)ureas | B16-F10 (mouse melanoma), U937, THP-1 (human monocytic) | Cytotoxic activity, with one compound more potent than etoposide in U937 cells. nih.gov |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat, HeLa, MCF-7 | Cytotoxic, with an IC50 of 4.64 ± 0.08 µM in Jurkat cells. researchgate.netnih.gov |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones with 4-arylthiazole | MCF-7 (breast), A-549 (lung) | Anticancer activity with IC50 values as low as 2.93 ± 0.47 µM in MCF-7 cells. mdpi.com |

| N-aryl-N′-arylmethylurea derivatives | A549, MCF7, HCT116, PC3 | Antiproliferative activity with IC50 values under 5 μM. nih.gov |

In Vivo Non-Human Model Studies

In vivo studies in animal models are essential for evaluating the pharmacological effects of a compound in a whole organism.

N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative were evaluated for their analgesic potential using the acetic acid-induced writhing test in albino mice. jnu.ac.bdresearchgate.net At a dose of 100 mg/kg, these compounds showed a significant reduction in the number of writhes, indicating analgesic activity. jnu.ac.bdresearchgate.net Specifically, N-(benzo[d]thiazol-2-yl)acetamide produced a 76% reduction in writhing in the first 5 minutes and an 81% reduction in the second 5 minutes of observation. jnu.ac.bd The reference compound, diclofenac sodium, at a dose of 10 mg/kg, showed a 76% and 91% reduction in the respective time frames. jnu.ac.bd These findings suggest that the benzothiazole scaffold, a key component of this compound, may contribute to analgesic effects in vivo.

Target Engagement Studies in Animal Tissues

No specific studies detailing the target engagement of this compound in animal tissues were found in the public domain. Information regarding its binding affinity, receptor occupancy, or interaction with specific biological targets in an in vivo setting is not available.

Efficacy Studies in Disease Models (non-human, non-clinical)

No efficacy studies of this compound in non-human, non-clinical disease models were identified. Consequently, there is no data to report on the therapeutic, prophylactic, or diagnostic potential of this specific compound in any animal models of disease.

Mechanistic Insights into the Biological Actions of 1 Benzyl 3 1,3 Thiazol 2 Yl Urea

Identification of Molecular Targets

To understand the biological effects of 1-Benzyl-3-(1,3-thiazol-2-yl)urea, the first critical step is the identification of its specific molecular targets within a biological system. This could involve a range of experimental approaches:

Affinity Chromatography: This technique would utilize the compound as a ligand to isolate and identify binding proteins from cell or tissue lysates.

Computational Docking Studies: In silico methods could predict potential binding partners by modeling the interaction of this compound with the three-dimensional structures of known proteins, particularly enzymes and receptors that are common targets for thiazole (B1198619) and urea-containing drugs.

Target-Based Screening: The compound could be tested against panels of known biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify any inhibitory or activating effects.

Without such studies, any discussion of the molecular targets of this compound would be speculative.

Elucidation of Signaling Pathways Affected

Once a molecular target is identified, the next step is to determine how the interaction of this compound with its target affects intracellular signaling pathways. This would involve:

Reporter Gene Assays: These assays can measure the activity of specific transcription factors that are downstream of key signaling pathways (e.g., NF-κB, AP-1, STATs).

Western Blot Analysis: This technique would be used to measure changes in the phosphorylation status or total protein levels of key signaling proteins (e.g., kinases like Akt, ERK, JNK) in cells treated with the compound.

Kinase Activity Assays: If the target is a kinase, in vitro assays would be performed to confirm inhibition or activation and to understand the kinetics of this interaction.

Currently, there is no published data detailing which signaling pathways are modulated by this compound.

Molecular Interaction Studies (e.g., protein-ligand binding)

Detailed molecular interaction studies are crucial for understanding the affinity and specificity of this compound for its target. This research would aim to:

Determine Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed to quantify the binding affinity (Kd) of the compound to its target protein.

Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to solve the three-dimensional structure of the compound bound to its target, revealing the specific amino acid residues involved in the interaction.

Mutagenesis Studies: Site-directed mutagenesis of the target protein, followed by binding assays, would confirm the key residues required for the interaction with this compound.

Such protein-ligand binding data for this compound is not currently available.

Gene Expression and Proteomic Alterations

To gain a broader understanding of the cellular response to this compound, global changes in gene and protein expression would need to be analyzed. This would involve:

Transcriptomics: Microarray or RNA-sequencing (RNA-Seq) analysis of cells treated with the compound would reveal widespread changes in gene expression.

Proteomics: Techniques like mass spectrometry-based proteomics (e.g., SILAC or TMT labeling) would identify and quantify changes in the cellular proteome following treatment.

The data from these studies would provide a comprehensive view of the biological pathways affected by the compound and could help in identifying biomarkers of its activity. As of now, there are no published transcriptomic or proteomic studies specifically for this compound.

Computational and Theoretical Studies of 1 Benzyl 3 1,3 Thiazol 2 Yl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

While no specific studies on the electronic structure of 1-Benzyl-3-(1,3-thiazol-2-yl)urea were identified, research on analogous compounds demonstrates the utility of methods like Density Functional Theory (DFT). For instance, in studies of other heterocyclic urea (B33335) derivatives, DFT calculations are commonly employed to determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and to generate electrostatic potential maps.

These calculations would be critical for predicting the reactivity of this compound. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the localization of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For example, the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen and nitrogen atoms of the urea group would be expected to be key sites of interaction, a hypothesis that quantum chemical calculations could quantify.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Significance |

| HOMO Energy | Influences electron-donating ability |

| LUMO Energy | Influences electron-accepting ability |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |

| Electrostatic Potential | Highlights regions of positive and negative charge, predicting sites for intermolecular interactions |

Spectroscopic Property Simulations (excluding basic identification)

Beyond basic structural confirmation, quantum chemical calculations can simulate more complex spectroscopic properties. While not found specifically for this compound, advanced spectroscopic simulations have been performed on related structures. These can include the prediction of vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra for chiral analogues, which provide insight into the three-dimensional arrangement of the molecule in solution. Theoretical calculations of this nature would be invaluable for correlating the molecule's conformation with its spectroscopic signatures.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are particularly relevant for understanding how a molecule like this compound might interact with biological macromolecules, a common area of investigation for thiazole-urea compounds.

Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds containing the benzylurea scaffold, docking studies have been used to investigate their potential as enzyme inhibitors. For example, in a study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, molecular docking was used to explore their binding affinity with the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. mdpi.com Similarly, docking studies of this compound against various protein targets could reveal potential biological activities by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Potential Hydrogen Bond Interactions for this compound in a Protein Active Site

| Functional Group | Potential Role |

| Urea N-H | Hydrogen Bond Donor |

| Urea C=O | Hydrogen Bond Acceptor |

| Thiazole Nitrogen | Hydrogen Bond Acceptor |

| Benzyl (B1604629) Ring | Hydrophobic (π-π stacking) Interactions |

Conformational Analysis in Biological Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its conformational flexibility and stability in a biological environment, such as in solution or when bound to a protein. For the related compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, MD simulations were used to show that it could effectively bind to the catalytic sites of MMP-2 and MMP-9 enzymes with stable conformations. researchgate.net Applying MD simulations to this compound would allow for an analysis of its conformational landscape, the stability of its interactions with a target protein, and the influence of solvent on its structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies specifically including this compound have been identified, this methodology is frequently applied to series of related urea and thiazole derivatives to guide the design of new compounds with enhanced activities.

In a hypothetical QSAR study involving this compound, various molecular descriptors would be calculated, such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

These descriptors for a series of analogous compounds would be correlated with their measured biological activity to generate a predictive model. This model could then be used to estimate the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

In Silico ADME Predictions (excluding in vivo human data)

Computational, or in silico, studies are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify molecules with potentially favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. While specific in silico ADME prediction data for this compound are not extensively available in the public domain, analysis of structurally related thiazole and urea derivatives can provide valuable insights into its likely pharmacokinetic characteristics.

Drug-Likeness and Physicochemical Properties

Drug-likeness is a qualitative concept used to evaluate whether a compound is likely to be an orally active drug with respect to its physicochemical properties. Several computational models, such as Lipinski's Rule of Five, are employed to assess drug-likeness. These rules are based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Studies on various thiazole and urea derivatives often show good adherence to these rules, suggesting they possess drug-like characteristics. For instance, in silico assessments of certain 1,3,4-thiadiazole derivatives indicated that they are potential orally bioavailable drug-like molecules nih.gov. Similarly, analyses of other heterocyclic compounds containing the thiazole scaffold have demonstrated favorable physicochemical properties for oral bioavailability nih.govderpharmachemica.com.

Table 1: General Physicochemical Parameters for Drug-Likeness Assessment

| Parameter | Generally Favorable Range for Oral Bioavailability |

| Molecular Weight (MW) | < 500 Da |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Rotatable Bonds | < 10 |

| Topological Polar Surface Area (TPSA) | < 140 Ų |

This table presents generally accepted ranges for good oral bioavailability and does not represent specific data for this compound.

Absorption

Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational models can predict the percentage of a compound that will be absorbed from the gut into the bloodstream. For many thiazole-containing compounds, in silico models have predicted good intestinal absorption nih.gov. The Topological Polar Surface Area (TPSA) is a key descriptor used in these predictions, with lower TPSA values generally correlating with better cell membrane permeability and, consequently, higher absorption derpharmachemica.com.

Distribution

The distribution of a drug throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for drugs targeting the central nervous system. In silico models can predict a compound's ability to penetrate the BBB. Studies on related heterocyclic structures suggest that modifications to the core structure can significantly impact BBB penetration ijper.org. Plasma protein binding (PPB) is another key parameter, as high PPB can limit the amount of free drug available to exert its therapeutic effect.

Metabolism

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This information is crucial for anticipating potential drug-drug interactions. Computational studies on various drug candidates, including those with urea and thiazole moieties, are routinely performed to assess their metabolic stability and potential for CYP-mediated interactions.

Excretion

The route and rate of excretion are important determinants of a drug's duration of action. While direct in silico prediction of excretion pathways is complex, parameters like water solubility (logS) can provide an indication. Compounds with higher water solubility are more likely to be excreted renally.

Table 2: Representative In Silico ADME Predictions for Thiazole Derivatives

| Compound Class | Predicted Human Intestinal Absorption (HIA) | Predicted Blood-Brain Barrier (BBB) Penetration | Predicted Caco-2 Permeability | Reference |

| Thiazole Conjugates | Good | Variable | Good | nih.gov |

| 1,3,4-Thiadiazole Derivatives | Favorable | Not specified | Not specified | nih.govderpharmachemica.com |

| Pyrrole-based Heterocycles | Good | Variable | Not specified | ijper.org |

This table shows representative data for classes of related compounds and is intended for illustrative purposes, as specific data for this compound was not found.

Analytical Methodologies for the Quantification and Characterization of 1 Benzyl 3 1,3 Thiazol 2 Yl Urea

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental in determining the purity of "1-Benzyl-3-(1,3-thiazol-2-yl)urea" and quantifying its presence in various samples. High-Performance Liquid Chromatography (HPLC) is the principal technique, while Gas Chromatography (GC) may have specific applications.

A validated HPLC method is essential for the accurate quantification and purity assessment of "this compound." While a specific method for this compound is not extensively published, a robust method can be developed based on its structural analogues. A reversed-phase HPLC method with UV detection is a common and effective approach.

A potential HPLC method could be developed using a C18 column, which is suitable for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or acetate (B1210297) buffer, to ensure optimal separation and peak shape. Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler separations, while gradient elution, with a changing mobile phase composition, would be more suitable for complex samples containing impurities or metabolites. Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance, which can be determined by a UV-Vis scan. For instance, a study on imidazolidinyl urea (B33335) utilized a cyano column with an acetonitrile-water mobile phase and UV detection at 210 nm benthamscience.com.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by UV-Vis Scan |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Given the relatively high molecular weight and polar nature of "this compound," direct GC analysis may be challenging without derivatization. Derivatization techniques, such as silylation, can be employed to increase the volatility and thermal stability of the compound, making it amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique can provide both quantitative and structural information. However, HPLC is often the preferred method due to its wider applicability to non-volatile and thermally labile compounds.

Mass Spectrometry-Based Detection in Complex Matrices

Mass Spectrometry (MS) is a powerful tool for the detection and quantification of "this compound" in complex biological matrices, such as plasma or tissue homogenates from non-human in vitro or in vivo studies. When coupled with a chromatographic separation technique like HPLC (LC-MS), it offers high sensitivity and selectivity.

In a typical LC-MS analysis, the compound is first separated from the matrix components by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like "this compound," as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. In this approach, the [M+H]⁺ ion is selected and fragmented to produce characteristic product ions. A selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment can then be set up to specifically monitor for these transitions, significantly reducing background noise and improving the limit of quantification.

Table 2: Predicted Mass Spectrometry Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Product Ions (m/z) | To be determined experimentally |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of "this compound" and its potential metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including potential non-human metabolites of "this compound". nih.gov ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete chemical structure of metabolites. ipb.pt For example, if a metabolite is formed through hydroxylation of the benzyl (B1604629) ring, NMR would show the appearance of a new hydroxyl proton signal and shifts in the aromatic proton signals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of the synthesis of "this compound".

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the formation of the urea functional group, which has a characteristic strong absorption band for the C=O stretching vibration, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea group would also be visible as one or two bands in the 3200-3500 cm⁻¹ region. The disappearance of the starting materials' characteristic peaks can also be monitored.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for monitoring reactions involving chromophoric groups. The thiazole (B1198619) and benzyl rings in "this compound" are chromophores that absorb UV light. The formation of the final product can be tracked by the appearance of its characteristic absorption spectrum, which would differ from that of the starting materials. A full UV-Vis scan can also help in selecting the optimal wavelength for HPLC detection.

Potential Therapeutic and Research Applications Pre Clinical and Conceptual

Role as a Chemical Probe or Tool Compound

There is currently no available scientific literature that describes the use of 1-Benzyl-3-(1,3-thiazol-2-yl)urea as a chemical probe or a tool compound. Its potential to serve in this capacity would be contingent on future studies demonstrating high selectivity and potency for a specific biological target.

Potential as a Lead Compound for Drug Discovery

The potential of This compound as a lead compound for drug discovery remains unexplored in published research. The 1,3-thiazole nucleus is recognized as a valuable scaffold in the development of new therapeutic agents. Similarly, urea-based compounds have been investigated for a wide array of pharmacological activities. However, without specific data on the biological activity of This compound , its viability as a starting point for drug development is purely speculative.

Specific Disease Areas of Pre-clinical Interest (based on in vitro and in vivo non-human findings)

There are no published in vitro or in vivo non-human studies that identify specific disease areas of interest for This compound . Research on analogous structures containing the thiazole (B1198619) or urea (B33335) moiety has indicated potential in areas such as antimicrobial, anti-inflammatory, and anticancer research. However, these findings are not directly applicable to This compound without dedicated pre-clinical investigation.

Research Findings Summary

As there are no specific research findings for This compound , a data table summarizing its biological activity cannot be provided at this time.

Challenges, Limitations, and Future Research Directions

Unexplored Biological Targets and Pathways

A significant hurdle in the development of 1-Benzyl-3-(1,3-thiazol-2-yl)urea is the lack of comprehensive knowledge regarding its biological targets and the pathways it may modulate. The thiazole (B1198619) moiety is a component of several biologically active compounds, and the urea (B33335) linkage can facilitate interactions with various biological targets like enzymes and receptors. ontosight.ai However, without specific studies, the therapeutic potential of this compound remains speculative.

Future research should prioritize the identification of its molecular targets. High-throughput screening against a panel of known and novel biological targets would be a crucial first step. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can aid in narrowing down the potential interacting partners. Once initial hits are identified, further validation through biochemical and cellular assays will be necessary to confirm the interaction and understand its functional consequences.

Table 1: Potential, Unexplored Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Research Approach |

| Kinases | Many urea derivatives are known to be kinase inhibitors. | Kinase profiling assays, molecular docking. |

| G-protein coupled receptors (GPCRs) | The scaffold may fit into GPCR binding pockets. | Radioligand binding assays, functional cellular assays. |

| Proteases | The urea group can mimic peptide bonds. | Enzymatic inhibition assays. |

| Ion Channels | Potential for allosteric modulation. | Electrophysiological studies. |

| Nuclear Receptors | Lipophilic nature may allow for interaction. | Reporter gene assays. |

Optimization of Synthetic Efficiency and Sustainability

The advancement of this compound from a laboratory curiosity to a viable research tool or therapeutic lead hinges on the development of an efficient and sustainable synthetic route. Traditional methods for synthesizing urea derivatives often involve hazardous reagents like phosgene (B1210022) or its equivalents. nih.gov While effective, their use presents significant safety and environmental concerns.

Addressing Selectivity and Specificity in Pre-clinical Models

Assuming a biological target is identified, a major challenge will be to establish the selectivity and specificity of this compound. Off-target effects are a common cause of toxicity and can derail the development of promising compounds. Thiazolyl-urea derivatives have been investigated for various activities, including anticancer and anticonvulsant properties in other molecular contexts. nih.govelsevierpure.com However, the specific selectivity profile of this compound is unknown.

A systematic preclinical evaluation will be necessary. This should involve screening the compound against a broad panel of related and unrelated targets to identify any potential off-target interactions. For instance, if the primary target is a specific kinase, it should be tested against a wide range of other kinases to determine its selectivity index. Cellular assays using knockout or knockdown models of the intended target can further validate on-target activity and help to distinguish it from off-target effects.

Development of Advanced In Vitro and In Vivo Non-Human Models

The lack of specific disease-relevant models to test the efficacy of this compound is a significant limitation. Without a known biological target, selecting appropriate in vitro and in vivo models is challenging.

Once a potential therapeutic area is identified based on initial target screening, the development and utilization of advanced models will be crucial. For example, if the compound shows activity against a cancer-related target, three-dimensional (3D) organoid cultures derived from patient tumors could provide a more physiologically relevant in vitro system than traditional 2D cell lines. Subsequently, patient-derived xenograft (PDX) models in immunocompromised mice could offer a more predictive in vivo assessment of efficacy. For other potential applications, such as neurological disorders, the development of transgenic animal models expressing the human target could be necessary.

Integration of Multi-omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach will be essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound. Such an approach can help to identify not only the primary target but also the downstream pathways that are affected, potential biomarkers of response, and mechanisms of toxicity. nih.govnih.govchemrxiv.org

Q & A

Q. How can researchers validate computational predictions of this compound’s metabolic stability?

- Methodological Answer : Compare in silico predictions (e.g., CYP450 metabolism via SwissADME) with in vitro liver microsome assays. Use isotopically labeled analogs (e.g., ¹⁴C-urea) to track metabolite formation via radiometric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.